An In-depth Technical Guide to the Synthesis of Fast Yellow AB via Diazotization
An In-depth Technical Guide to the Synthesis of Fast Yellow AB via Diazotization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Fast Yellow AB (also known as C.I. Acid Yellow 9), an azo dye, through the well-established process of diazotization and azo coupling. This document details the chemical principles, experimental protocols, and key physicochemical data relevant to its synthesis and characterization.
Introduction
Fast Yellow AB (2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid) is a water-soluble azo dye.[1] Historically, it was used as a food colorant (E105), but this application has been discontinued in Europe and the USA due to toxicological concerns.[1][2] In contemporary chemical science, Fast Yellow AB serves as an analytical reference standard and a model compound for environmental studies concerning the degradation of azo dyes.[2]
The synthesis of Fast Yellow AB is a classic example of azo dye formation, involving two primary steps:
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Diazotization: A primary aromatic amine, 4-aminobenzenesulfonic acid (sulfanilic acid), is converted into a diazonium salt using nitrous acid.
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Azo Coupling: The resulting diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with a coupling agent, 2-aminobenzenesulfonic acid (orthanilic acid).[2]
The overall reaction is highly dependent on temperature and pH control to ensure the stability of the intermediate diazonium salt and to optimize the yield of the final product.[2]
Physicochemical and Spectroscopic Data
The key quantitative properties of Fast Yellow AB are summarized in the tables below for easy reference and comparison.
Table 1: General Properties of Fast Yellow AB
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid | [1] |
| Synonyms | C.I. Acid Yellow 9, C.I. 13015, Food Yellow 2 | [1][3] |
| CAS Number | 2706-28-7 | [3] |
| Molecular Formula | C₁₂H₁₁N₃O₆S₂ (Acid form) | [1] |
| Molecular Weight | 357.36 g/mol (Acid form) | [1] |
| Molecular Formula | C₁₂H₉N₃Na₂O₆S₂ (Disodium salt) | [3] |
| Molecular Weight | 401.33 g/mol (Disodium salt) | [3] |
| Appearance | Red-light yellow solid | [3] |
Table 2: Spectroscopic and Purity Data for Fast Yellow AB
| Parameter | Value | Reference(s) |
| Maximum Absorbance (λmax) | 390 nm (in basic solution), ~500 nm (in acidic solution) | [4] |
| Purity (Commercial Standard) | ~90% (by dye content) | [4] |
Table 3: Representative Reaction Parameters for Azo Dye Synthesis
| Parameter | Representative Value | Reaction Context | Reference(s) |
| Yield | 58.3% | Synthesis of p-(4-amino-3-methoxyphenylazo)benzene sulfonic acid | [5] |
| 83-84% | Synthesis of a direct dye from o-tolidine and Chicago acid | ||
| Diazotization Temperature | 0-5 °C | General condition for diazonium salt stability | [2] |
| Coupling pH | Alkaline | General condition for optimal azo coupling | [2] |
Synthesis Pathway and Mechanism
The synthesis of Fast Yellow AB proceeds via a two-stage mechanism. First, sulfanilic acid is diazotized, followed by the coupling of the resulting diazonium salt with orthanilic acid.
Experimental Protocol
Disclaimer: The following protocol is a representative procedure adapted from established methods for the diazotization of sulfanilic acid and subsequent azo coupling.[6] Researchers should conduct their own risk assessments and optimizations.
Materials and Reagents:
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4-Aminobenzenesulfonic acid (Sulfanilic acid)
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2-Aminobenzenesulfonic acid (Orthanilic acid)
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Sodium nitrite (NaNO₂)
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Sodium carbonate (Na₂CO₃)
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Concentrated Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Ice
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Distilled water
Procedure:
Part A: Preparation of the Diazonium Salt of Sulfanilic Acid
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In a 100 mL beaker, dissolve 2.0 g of anhydrous sodium carbonate in 25 mL of distilled water.
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To this solution, add 4.8 g of sulfanilic acid. Heat the mixture gently in a water bath until all the sulfanilic acid dissolves, forming a clear solution of sodium sulfanilate.
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Cool the solution to room temperature, then add 1.8 g of sodium nitrite and stir until it is completely dissolved.
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Cool the resulting solution to 0-5 °C in an ice-water bath.
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In a separate beaker, prepare a solution of 5 mL of concentrated HCl in 20 g of crushed ice.
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Slowly, and with constant stirring, add the cold sodium sulfanilate/nitrite solution to the iced HCl solution. Maintain the temperature below 5 °C throughout the addition.
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A fine white precipitate of the 4-sulfobenzenediazonium salt will form. Keep this suspension in the ice bath for the next step.
Part B: Azo Coupling Reaction
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In a 250 mL beaker, dissolve 4.5 g of 2-aminobenzenesulfonic acid in 50 mL of a 1 M sodium hydroxide solution.
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Cool this solution to 5 °C in an ice-water bath.
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While maintaining vigorous stirring and a temperature below 10 °C, slowly add the cold diazonium salt suspension (from Part A) to the solution of 2-aminobenzenesulfonic acid.
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An intense yellow-orange color should develop, indicating the formation of Fast Yellow AB.
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Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
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"Salt out" the dye by adding approximately 10-15 g of sodium chloride (NaCl) to the reaction mixture and stirring until it dissolves. This decreases the solubility of the dye, promoting precipitation.
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Collect the precipitated Fast Yellow AB by vacuum filtration using a Büchner funnel.
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Wash the solid product on the filter with a small amount of cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.
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Recrystallize the crude product from a minimal amount of hot water to improve purity, if necessary.
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Dry the purified product in a desiccator or a low-temperature oven.
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Calculate the final yield and characterize the product using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).
Experimental Workflow
The logical flow of the synthesis and analysis process is depicted below.
References
- 1. Fast Yellow AB - Wikipedia [en.wikipedia.org]
- 2. Fast Yellow AB | 79873-36-2 | Benchchem [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan [mdpi.com]
- 5. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
